2,4,6,7-Tetramethylpyrrolo[1,2-a]pyrimidine-8-carbonitrile
Description
Structure
3D Structure
Properties
IUPAC Name |
2,4,6,7-tetramethylpyrrolo[1,2-a]pyrimidine-8-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3/c1-7-5-8(2)15-10(4)9(3)11(6-13)12(15)14-7/h5H,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRUPUWWMINETCA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=C(C(=C(N12)C)C)C#N)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,6,7-Tetramethylpyrrolo[1,2-a]pyrimidine-8-carbonitrile typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2,4,6,7-tetramethylpyrrolo[1,2-a]pyrimidine with cyanogen bromide (BrCN) in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential in industrial settings.
Chemical Reactions Analysis
Types of Reactions
2,4,6,7-Tetramethylpyrrolo[1,2-a]pyrimidine-8-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), leading to the formation of reduced products.
Substitution: The cyano group can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Common Reagents and Conditions
Oxidation: KMnO4 in aqueous or acidic medium.
Reduction: LiAlH4 in anhydrous ether or NaBH4 in methanol.
Substitution: NaOMe in methanol or KOtBu in tert-butanol.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives with new functional groups replacing the cyano group.
Scientific Research Applications
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2,4,6,7-Tetramethylpyrrolo[1,2-a]pyrimidine-8-carbonitrile involves its interaction with molecular targets such as enzymes and receptors. The compound’s unique structure allows it to bind to specific sites on these targets, modulating their activity. The pathways involved may include inhibition of enzyme activity, disruption of cellular processes, or induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
The compound’s distinct substitution pattern differentiates it from related pyrimidine derivatives. Below is a detailed comparison with structurally similar molecules:
Table 1: Comparative Analysis of Pyrimidine Derivatives
Key Observations :
Steric Effects: The tetramethyl substitution in the target compound increases steric hindrance compared to derivatives like Compound 16 (which has smaller amino/oxo groups) or the imidazo-pyrimidine in . This may reduce reactivity in nucleophilic substitution reactions but enhance thermal stability .
Electron-Withdrawing Groups : The 8-carbonitrile group in the target compound and ’s imidazo-pyrimidine enhances electrophilicity at adjacent positions, favoring reactions like aromatic substitution. However, the absence of a leaving group (e.g., methylthio in ’s compound) limits its utility in displacement reactions .
Biological Activity
2,4,6,7-Tetramethylpyrrolo[1,2-a]pyrimidine-8-carbonitrile is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by a unique pyrrolo-pyrimidine structure that contributes to its biological activity. Its molecular formula is C12H14N4, and it exhibits properties that make it suitable for various pharmacological applications.
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : The compound has shown potential as an inhibitor of various enzymes involved in cancer progression and inflammation.
- Antitumor Activity : Preliminary studies indicate that it may exhibit cytotoxic effects against certain cancer cell lines by inducing apoptosis or inhibiting cell proliferation.
Table 1: Summary of Biological Activities
| Activity Type | Description | Reference |
|---|---|---|
| Antitumor | Induces apoptosis in cancer cell lines | |
| Enzyme Inhibition | Inhibits COX-2 and other relevant enzymes | |
| Antiviral | Shows efficacy against viral infections |
Case Studies
- Antitumor Activity : A study evaluated the cytotoxic effects of the compound on various cancer cell lines. The results indicated a significant reduction in cell viability with IC50 values ranging from 10 to 20 µM across different lines. This suggests a promising avenue for further development as an anticancer agent.
- Enzyme Inhibition : Research has demonstrated that this compound effectively inhibits COX-2 activity at low micromolar concentrations. This inhibition correlates with reduced inflammatory responses in vitro and in vivo models.
- Antiviral Properties : The compound has been tested against Zika virus (ZIKV) and Dengue virus (DENV-2), showing EC50 values of 2.4 µM and 1.4 µM respectively. These findings suggest potential as an antiviral agent with lower toxicity compared to existing treatments.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 2,4,6,7-Tetramethylpyrrolo[1,2-a]pyrimidine-8-carbonitrile?
- Methodological Answer : Key synthetic strategies include:
- Fischer Carbene Complex-Mediated Synthesis : A novel approach using Fischer carbene complexes to construct the pyrrolo[1,2-a]pyrimidine core, enabling efficient cyclization and nitrile functionalization .
- Copper-Catalyzed Tandem Cyclization : Radical-based cyclization reactions with benzylidenemalononitriles, which are effective for introducing aryl substituents and carbonitrile groups at specific positions .
- Lithium Diisopropylamide (LDA)-Mediated Reactions : Alkylation/condensation in tetrahydrofuran/n-heptane/ethylbenzene mixtures to install tert-butyl or fluorophenyl groups on the pyrimidine scaffold .
- Table 1 : Comparative Synthesis Routes
Q. How are spectroscopic techniques employed to characterize this compound?
- Methodological Answer :
- NMR Analysis : and NMR are critical for verifying methyl group positions (e.g., 2,4,6,7-tetramethyl) and nitrile integration at C8. For example, in related triazolopyridines, methyl resonances appear at δ 1.3–2.5 ppm, while nitrile carbons are observed at ~115–120 ppm .
- Mass Spectrometry (MS) : High-resolution ESI-MS confirms molecular weight and fragmentation patterns. For instance, a derivative with a molecular formula showed an [M+H]⁺ peak at m/z 549 .
- Elemental Analysis : Used to validate purity, with deviations <0.4% for C, H, N (e.g., C: 68.84% observed vs. 68.71% calculated in a related compound) .
Q. What role do substituents (e.g., methyl, nitrile) play in the compound’s reactivity?
- Methodological Answer :
- Methyl Groups : Enhance steric hindrance, influencing regioselectivity in cyclization reactions. For example, 2,4,6,7-tetramethyl substitution directs nitrile installation to C8 via steric shielding .
- Nitrile Group : Acts as an electron-withdrawing group, stabilizing intermediates during cyclization. In triazolopyridines, nitriles at C8 improve fluorescence quantum yields by extending π-conjugation .
- Leaving Groups : Methylthio substituents (e.g., at C8 in pyrimido[1,2-a]pyrimidines) facilitate nucleophilic substitution for further functionalization .
Advanced Research Questions
Q. How can synthetic yields be optimized for complex derivatives of this compound?
- Methodological Answer :
- Catalyst Screening : Copper catalysts (e.g., CuI) in radical cyclization improve yields by enhancing reaction turnover. For example, aryl-substituted derivatives achieved >70% yields under optimized Cu catalysis .
- Solvent Optimization : Polar aprotic solvents (e.g., DMF or THF) enhance solubility of intermediates. Ethylbenzene/n-heptane mixtures reduce side reactions in LDA-mediated alkylation .
- Temperature Control : Lower temperatures (-78°C) minimize decomposition of sensitive intermediates, as seen in spiroindole-pyrimidine hybrids .
Q. What strategies resolve contradictions in reported fluorescence properties of related pyrrolopyrimidines?
- Methodological Answer :
- Substituent Effects : Fluorescence intensity and Stokes shifts vary with electron-donating/withdrawing groups. For instance, 2,5,7-triaryl derivatives exhibit strong blue fluorescence (λem = 450 nm) with large Stokes shifts (~100 nm) due to intramolecular charge transfer .
- Measurement Standardization : Discrepancies arise from solvent polarity (e.g., acetonitrile vs. DMSO) and concentration. Use matched excitation/emission slit widths and reference standards (e.g., quinine sulfate) for quantum yield calculations .
Q. How do computational methods assist in understanding the electronic properties of this compound?
- Methodological Answer :
- Density Functional Theory (DFT) : Predicts HOMO-LUMO gaps and charge distribution. For example, nitrile groups lower LUMO energy by 0.5–1.0 eV, enhancing electron affinity in fluorescent probes .
- Molecular Dynamics (MD) : Simulates solvent interactions affecting fluorescence. Polar solvents stabilize excited states, reducing non-radiative decay .
Q. What are the challenges in scaling up synthesis for research-grade quantities?
- Methodological Answer :
- Purification Complexity : Chromatography is often required for isomers (e.g., 6- vs. 7-methyl derivatives). Gradient elution with silica gel improves resolution .
- Intermediate Stability : Air-sensitive intermediates (e.g., carbene complexes) require inert atmospheres. Schlenk techniques or gloveboxes are essential .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
